molecular formula C7H4I2O2 B8118630 4,7-Diiodobenzo[d][1,3]dioxole

4,7-Diiodobenzo[d][1,3]dioxole

Cat. No.: B8118630
M. Wt: 373.91 g/mol
InChI Key: GGLIRQVHUAQPOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4 and 7 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar iodination techniques with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical modifications.

    Material Science:

Mechanism of Action

The mechanism of action of 4,7-Diiodobenzo[d][1,3]dioxole largely depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the benzo[d][1,3]dioxole ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .

Comparison with Similar Compounds

  • 4,5-Diiodobenzo[d][1,3]dioxole
  • 4,6-Diiodobenzo[d][1,3]dioxole
  • 4,7-Dibromobenzo[d][1,3]dioxole

Comparison: 4,7-Diiodobenzo[d][1,3]dioxole is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its brominated analogs, the iodinated compound generally exhibits higher reactivity in substitution and coupling reactions due to the weaker carbon-iodine bond .

Properties

IUPAC Name

4,7-diiodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIRQVHUAQPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CC(=C2O1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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